6,7-Diphenylpteridine

説明

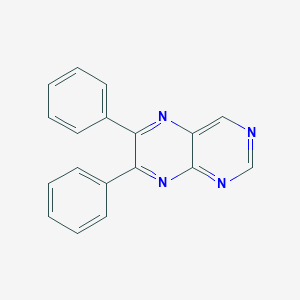

Structure

3D Structure

特性

分子式 |

C18H12N4 |

|---|---|

分子量 |

284.3g/mol |

IUPAC名 |

6,7-diphenylpteridine |

InChI |

InChI=1S/C18H12N4/c1-3-7-13(8-4-1)16-17(14-9-5-2-6-10-14)22-18-15(21-16)11-19-12-20-18/h1-12H |

InChIキー |

KEWTUEFFVXGDRQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CN=CN=C3N=C2C4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=CN=CN=C3N=C2C4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis and Derivatization of 6,7-Diphenylpteridine: A Comprehensive Technical Guide

Executive Summary

The pteridine scaffold—a bicyclic aromatic system formed by the fusion of pyrimidine and pyrazine rings—is a privileged pharmacophore in medicinal chemistry[1]. Derivatives of 6,7-diphenylpteridine exhibit profound biological activities, serving as the core structural motif for antifolates, anti-tuberculosis agents, and lipoxygenase inhibitors[2][3]. This whitepaper provides an in-depth mechanistic guide to the synthesis of 6,7-diphenylpteridine and its advanced derivatives, detailing field-proven protocols, causality-driven experimental design, and strategies for overcoming common synthetic bottlenecks such as regioselectivity and solubility.

Mechanistic Rationale & Core Synthesis

The most robust and widely utilized method for constructing the pteridine nucleus is the Gabriel-Isay (Gabriel-Colman) Condensation [1][4]. This reaction involves the cyclo-condensation of a 4,5-diaminopyrimidine precursor with a 1,2-dicarbonyl compound (such as benzil)[4][5].

Causality in Reaction Design

The Gabriel-Isay condensation is driven by the nucleophilic attack of the pyrimidine amines on the electrophilic carbonyl carbons of the benzil[4].

-

Acidic Catalysis: Glacial acetic acid is employed to protonate the carbonyl oxygens, significantly increasing their electrophilicity.

-

Buffering: Sodium acetate is added to buffer the system. Without a buffer, the highly basic amine groups on the pyrimidine would become fully protonated, rendering them non-nucleophilic and halting the reaction.

-

Thermodynamic Driving Force: Refluxing the mixture provides the activation energy required for the double cyclodehydration step (loss of two water molecules), driving the equilibrium toward the thermodynamically stable, fully aromatic pyrazine ring[4].

Regioselectivity Challenges

While highly efficient for symmetrical dicarbonyls like benzil, the Gabriel-Isay condensation yields a mixture of 6- and 7-substituted regioisomers when unsymmetrical dicarbonyls are used[5][6]. In such cases, the Timmis Reaction —which condenses a 5-nitroso-6-aminopyrimidine with an active methylene compound—is the preferred alternative to ensure strict regiocontrol[7][8].

Workflow of the Gabriel-Isay condensation yielding 6,7-diphenylpteridin-4-ol.

Protocol 1: Synthesis of 6,7-Diphenylpteridin-4-ol

This protocol establishes the foundational pteridine core[2].

-

Preparation: In a round-bottom flask, combine 0.01 mol of 4,5-diamino-6-hydroxypyrimidine and 0.01 mol of benzil.

-

Solvent & Buffer: Add 1.0 g of sodium acetate followed by 50 mL of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 118 °C) under continuous stirring for 1.5 hours. Monitor via TLC (n-hexane:ethyl acetate, 3:2).

-

Isolation: Allow the reaction mixture to cool to room temperature. The strong intermolecular hydrogen bonding of the pteridine core will cause the product to precipitate[5].

-

Purification: Collect the white solid via vacuum filtration, wash with cold ethanol to remove unreacted benzil, and dry under vacuum.

Advanced Derivatization: Functionalization at C4

To develop viable Active Pharmaceutical Ingredients (APIs), the C4 position of the pteridine ring must often be functionalized. The C4-hydroxyl group (which exists predominantly as the C4-oxo tautomer) is unreactive toward direct nucleophilic substitution[9]. It must first be converted into a highly reactive leaving group.

Causality in Derivatization

-

Vilsmeier-Haack Activation: Reacting the pteridin-4-ol with Phosphoryl chloride (POCl₃) and a catalytic amount of Dimethylformamide (DMF) generates the Vilsmeier reagent in situ. This highly electrophilic species converts the inert lactam into a reactive imoyl chloride (4-chloro intermediate)[10].

-

Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-6,7-diphenylpteridine is highly electron-deficient due to the electron-withdrawing nature of the fused pyrazine-pyrimidine system. This allows for rapid SNAr reactions with various amines (e.g., aniline) at room temperature[10].

Stepwise functionalization of the C4 position via chlorination and amination.

Protocol 2: Chlorination to 4-Chloro-6,7-diphenylpteridine

-

Activation: Suspend 0.0025 mol of 6,7-diphenylpteridin-4-ol in 0.38 g (0.0025 mol) of POCl₃.

-

Catalysis: Add 0.5 mL of anhydrous DMF dropwise. (Caution: Exothermic reaction).

-

Heating: Heat the mixture at 120 °C for 2 hours[10].

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. Filter the resulting precipitate immediately to prevent hydrolysis back to the oxo-form.

Protocol 3: Amination to N-Phenyl Derivatives

-

Substitution: Dissolve 0.0025 mol of the freshly prepared 4-chloro-6,7-diphenylpteridine in 5 mL of DMF.

-

Nucleophilic Addition: Add 0.0025 mol of the desired aniline derivative (e.g., 4-chloroaniline or 4-methoxyaniline).

-

Reaction: Stir at room temperature for 1.5 to 2 hours. The electron-deficient pteridine ring allows this reaction to proceed without additional heating[10].

-

Isolation: Pour the mixture into ice-cold water. Filter, collect, and dry the final N-phenyl-6,7-diphenylpteridin-4-amine derivative.

Quantitative Data & Yield Analysis

The derivatization of the pteridine core allows for the synthesis of diverse libraries. The table below summarizes the quantitative yields and physical properties of various C4-substituted and C6/C7-substituted pteridine derivatives synthesized via the protocols described above[2][10].

| Compound / Derivative | Reagents Used | Yield (%) | Melting Point (°C) | Retardation Factor (Rf)* |

| 6,7-Diphenylpteridin-4-ol | 4,5-Diamino-6-hydroxypyrimidine + Benzil | 68.41 | 202 - 204 | 0.54 (Hexane:EtOAc 3:2) |

| N-(4-chlorophenyl)-6,7-dimethylpteridin-4-amine | 4-Chloro-6,7-dimethylpteridine + 4-Chloroaniline | 58.23 | 234 - 236 | 0.42 (DCM:MeOH 8:2) |

| N-(4-nitrophenyl)-6,7-dimethylpteridin-4-amine | 4-Chloro-6,7-dimethylpteridine + 4-Nitroaniline | 67.41 | 267 - 269 | 0.61 (DCM:MeOH 7:3) |

| N-(4-methoxyphenyl)-6,7-bis(3-methoxyphenyl)pteridin-4-amine | 4-Chloro-6,7-bis(3-methoxyphenyl)pteridine + 4-Methoxyaniline | 60.36 | 243 - 245 | 0.54 (DCM:MeOH 7:3) |

| N-phenyl-6,7-dip-tolylpteridin-4-amine | 4-Chloro-6,7-dip-tolylpteridine + Aniline | 52.45 | 220 - 222 | 0.62 (DCM:MeOH 8:2) |

*Rf values indicate purity and polarity shifts upon successful substitution.

Biological Applications & Target Pathways

Pteridine derivatives are critical in the development of antifolates and anti-tubercular drugs[2][11]. The structural homology between 6,7-diphenylpteridine derivatives and natural folic acid allows these synthetic molecules to act as competitive inhibitors of Dihydrofolate Reductase (DHFR) [2]. By binding to the active site of DHFR, these compounds halt the reduction of dihydrofolate to tetrahydrofolate, subsequently starving rapidly dividing cells (such as tumors or Mycobacterium tuberculosis) of the thymidine necessary for DNA synthesis[11].

Folate biosynthesis pathway highlighting DHFR inhibition by pteridine derivatives.

References

-

Product Class 14: Pyrazines and Their Benzo Derivatives Source: Thieme Connect URL:[Link]

-

Synthesis of Pteridine Derivatives as Anti-TB Agents Source: International Journal of Pharmacy and Biological Sciences (IJPBS) URL:[Link]

-

Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors Source: MDPI / Molecules URL:[Link]

-

Pterin chemistry and its relationship to the molybdenum cofactor Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Selective Preparation of 6- and 7-(Polyhydroxypropyl)-Pterins from Pentos-2-uloses Source: Okayama University URL:[Link]

Sources

- 1. Buy 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one | 914289-59-1 [smolecule.com]

- 2. ijpbs.com [ijpbs.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. (2,4-Diaminopteridin-6-yl)methanol|945-24-4|Supplier [benchchem.com]

The Photophysical and Electrochemical Paradigm of 6,7-Diphenylpteridine: A Technical Whitepaper

Executive Summary

The pteridine heterocyclic core (pyrimido[4,5-b]pyrazine) is a privileged scaffold in both medicinal chemistry and organic electronics. Among its derivatives, 6,7-diphenylpteridine and its functionalized analogues (e.g., 2,4-diamino-6,7-diphenylpteridine) represent a critical intersection of unique photophysical fluorescence and highly reversible electrochemical behavior. By extending the π -conjugation of the central pyrazine ring with phenyl substituents, researchers can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

This whitepaper provides an in-depth technical analysis of the photophysical and electrochemical properties of 6,7-diphenylpteridines. Designed for application scientists and drug development professionals, it explores the causality behind their spectral shifts, details the mechanics of their Proton-Coupled Electron Transfer (PCET), and provides field-proven, self-validating protocols for their characterization.

Structural Chemistry & The Conjugation Effect

The synthesis of 6,7-diphenylpteridines is classically achieved via the Isay condensation , which involves the cyclo-condensation of a 5,6-diaminopyrimidine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions[1].

The addition of phenyl rings at the C6 and C7 positions fundamentally alters the electronic landscape of the molecule. In unsubstituted pteridines, the electron-deficient nature of the pyrazine and pyrimidine rings results in high-energy π→π∗ transitions. However, the 6,7-diphenyl substitution extends the π -conjugation network. This extended delocalization significantly lowers the LUMO energy, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra compared to the parent heterocycle[2]. Furthermore, this structural motif provides steric shielding and electronic stabilization to radical intermediates formed during redox cycling, making these compounds highly attractive for bio-organic semiconductors and redox-flow batteries[2].

Photophysical Properties

Absorption, Emission, and Excited-State Dynamics

6,7-Diphenylpteridines are intensely colored (typically bright yellow) and highly fluorescent[3]. They exhibit a strong absorption band in the UV-A to near-blue region ( ∼ 350–400 nm), which is attributed to the fully allowed π→π∗ transition of the conjugated system. Upon excitation, the molecule transitions to the singlet excited state ( S1 ), from which it undergoes rapid vibrational relaxation followed by radiative decay (fluorescence), typically emitting in the blue-green region ( ∼ 430–500 nm)[3].

The photophysics are highly sensitive to the local environment (solvatochromism). Because the dipole moment of the S1 state differs from the S0 ground state, polar solvents can stabilize the excited state through dipole-dipole interactions, leading to larger Stokes shifts. Additionally, competing non-radiative pathways, such as Intersystem Crossing (ISC) to the triplet state ( T1 ), can quench fluorescence depending on the specific substituents at the 2 and 4 positions (e.g., amino vs. hydroxyl groups).

Photophysical pathways of 6,7-diphenylpteridine illustrating excitation, emission, and ISC.

Quantitative Photophysical Data

Table 1: Typical Photophysical Parameters of 6,7-Diphenylpteridine Derivatives

| Parameter | Typical Value Range | Mechanistic Driver |

| Absorption Max ( λmax ) | 350 - 400 nm | π→π∗ transition; lowered HOMO-LUMO gap via extended C6/C7 conjugation. |

| Emission Max ( λem ) | 430 - 500 nm | Radiative relaxation from S1 ; highly sensitive to solvent polarity and pH. |

| Stokes Shift | 60 - 100 nm | Structural reorganization and solvent dipole relaxation in the excited state. |

| Quantum Yield ( ΦF ) | 0.20 - 0.80 | Regulated by the balance of radiative decay vs. non-radiative ISC. |

Electrochemical Properties

Proton-Coupled Electron Transfer (PCET)

Electrochemically, the pteridine core behaves analogously to flavins (isoalloxazines)[2]. The reduction of 6,7-diphenylpteridine is a highly reversible Proton-Coupled Electron Transfer (PCET) process. The highly electronegative nitrogen atoms in the pyrazine ring (N5 and N8) act as primary electron and proton acceptors.

The reduction typically proceeds via a 2e−/2H+ mechanism to form 5,8-dihydro-6,7-diphenylpteridine. The presence of the 6,7-diphenyl groups is mechanistically crucial here: during the sequential injection of electrons, a radical anion intermediate ( Pt∙− ) is formed. The phenyl rings allow for extensive delocalization of this unpaired electron, thermodynamically stabilizing the intermediate and shifting the reduction potential anodically (making it easier to reduce) compared to unsubstituted pteridines.

Stepwise and concerted Proton-Coupled Electron Transfer (PCET) reduction mechanism.

Quantitative Electrochemical Data

Table 2: Electrochemical Profile (Cyclic Voltammetry)

| Parameter | Value / Characteristic | Mechanistic Driver |

| Reduction Potential ( E1/2 ) | -0.5 to -0.9 V (vs. Ag/AgCl) | Stabilized by phenyl delocalization; highly dependent on solvent and pH. |

| Electron Transfer ( n ) | 2 e− | Complete reduction of the pyrazine ring to the dihydro state. |

| Proton Transfer ( m ) | 2 H+ | N5 and N8 act as specific proton acceptors (PCET). |

| Reversibility | Quasi-reversible to Reversible | High chemical stability of the dihydro-pteridine species prevents degradation. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for common points of failure, such as inner-filter effects in spectroscopy and local pH depletion in electrochemistry.

Protocol 1: Steady-State Spectrofluorimetry & Quantum Yield Determination

Objective: Accurately determine the emission profile and quantum yield without self-absorption artifacts.

-

Sample Preparation: Dissolve the 6,7-diphenylpteridine derivative in a spectroscopic-grade solvent (e.g., anhydrous DMSO) to create a 1 mM stock solution.

-

Dilution (Critical Step): Dilute the stock to a working concentration of 1–5 μ M. Causality: The Optical Density (OD) at the excitation wavelength must be kept below 0.05. Higher concentrations lead to inner-filter effects (where the molecule re-absorbs its own emitted light), which artificially deflates the calculated quantum yield.

-

Excitation: Excite the sample at its absorption maximum ( ∼ 370 nm).

-

Emission Scanning: Record the emission spectrum from 390 nm to 600 nm using a slit width of 2.5 nm to ensure high resolution.

-

Validation & Calculation: Use a standard reference fluorophore (e.g., Quinine sulfate in 0.1 M H2SO4 , ΦF=0.54 ). Apply the comparative Williams method by integrating the area under the fluorescence curves and correcting for the refractive indices of the respective solvents.

Protocol 2: Cyclic Voltammetry (CV) for PCET Profiling

Objective: Map the redox potentials and prove the reversibility of the electron transfer.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile. If evaluating the PCET pH-dependence, use a heavily buffered aqueous solution (e.g., 0.2 M phosphate buffer). Causality: A high buffer capacity is mandatory. Because the reduction consumes protons, a weak buffer will result in local pH depletion at the electrode surface, distorting the Nernstian thermodynamic response.

-

Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode (polished to a mirror finish with 0.05 μ m alumina slurry), a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Degassing (Critical Step): Purge the solution with ultra-pure N2 or Argon for at least 15 minutes prior to scanning. Causality: Dissolved oxygen reduces at similar potentials ( ∼ -0.7 V) and generates reactive oxygen species (ROS) that can irreversibly react with the pteridine radical anion, destroying reversibility.

-

Data Acquisition: Sweep the potential from 0.0 V to -1.5 V and back. Perform sweeps at varying scan rates ( ν = 10, 20, 50, 100, 200, 500 mV/s).

-

Self-Validation: Plot the cathodic peak current ( ipc ) against the square root of the scan rate ( ν1/2 ). A strictly linear relationship confirms that the redox process is diffusion-controlled and chemically reversible (governed by the Randles-Sevcik equation), validating the stability of the 6,7-diphenylpteridine scaffold.

Applications in Drug Development & Materials Science

The unique combination of photophysics and electrochemistry in 6,7-diphenylpteridines has driven innovation across multiple fields:

-

Targeted Kinase Inhibition: Derivatives such as 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol have been developed as highly potent, isozyme-selective inhibitors of Phosphoinositide 3-kinases (PI3K), utilized in treatments for ischemia-reperfusion injury[4]. The diamino-pteridine core mimics ATP, while the phenyl groups occupy specific hydrophobic pockets in the kinase hinge region.

-

Bio-Organic Semiconductors: Because their redox behavior mimics the cellular metabolism of flavin adenine dinucleotide (FAD), 6,7-diphenylpteridine-2,4-diones are being actively investigated as sustainable, lithium-storing organic electrodes in rechargeable batteries and as charge-transport materials in organic electronics[2].

References

-

Title: Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K for the Treatment of Ischemia Reperfusion Injury Associated with Myocardial Infarction Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview) Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Novel Riboflavin-Inspired Conjugated Bio-Organic Semiconductors Source: MDPI (Molecules) URL: [Link]

Sources

6,7-Diphenylpteridine: A Privileged Heterocyclic Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

The pteridine nucleus—a fused bicyclic system comprising pyrimidine and pyrazine rings—is a ubiquitous scaffold in chemical biology, forming the core of essential metabolites like folic acid and riboflavin. Within this chemical space, 6,7-diphenylpteridine has emerged as a highly versatile and synthetically tractable building block. By appending sterically demanding and lipophilic phenyl rings at the 6 and 7 positions, chemists can lock the heterocycle's conformation, enhance cellular permeability, and bypass the regioselectivity issues that historically plague pteridine synthesis.

This whitepaper provides an in-depth technical analysis of 6,7-diphenylpteridine, detailing the causality behind its synthetic methodologies, derivatization strategies, and its critical role in modern drug development, including PI3K inhibition and targeted DNA photo-oxidation.

Structural Significance and Chemical Causality

The inherent value of 6,7-diphenylpteridine lies in the intersection of its electronic properties and spatial geometry. The pteridine core is highly electron-deficient, making the pyrimidine sub-ring (specifically the 2- and 4-positions) highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ).

However, unsubstituted pteridines are notoriously intractable; strong intermolecular hydrogen bonding renders them highly insoluble and difficult to functionalize. The introduction of diphenyl groups at the 6 and 7 positions disrupts this crystal lattice packing, significantly improving solubility in organic solvents 1[1]. Furthermore, in the context of kinase inhibition, these phenyl rings mimic the hydrophobic interactions of the adenine moiety in ATP, anchoring the molecule deep within enzymatic binding pockets 2[2].

Core Synthesis: The Gabriel-Isay Condensation

The foundational route to the 6,7-diphenylpteridine scaffold is the Gabriel-Isay (or Gabriel-Colman) reaction. This involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound 3[3].

The Causality of Reagent Selection

When unsymmetrical dicarbonyls (like alkyl glyoxals) are used, the condensation yields a complex mixture of 6-substituted and 7-substituted regioisomers because the differential reactivity of the 5-amino and 6-amino groups competes with the differential electrophilicity of the two carbonyls 1[1].

By deliberately selecting benzil (a symmetric 1,2-diphenylethanedione), the synthetic chemist completely bypasses this regioselectivity trap. The symmetry ensures that regardless of which amino group attacks first, the resulting cyclized product is exclusively the 6,7-diphenylpteridine derivative.

Gabriel-Isay condensation workflow for synthesizing 6,7-diphenylpteridine.

Protocol 1: Self-Validating Synthesis of 6,7-Diphenylpteridine-2,4-diamine

Objective: Generate a high-purity core scaffold for downstream derivatization.

-

Preparation: Suspend 1.0 equivalent of 2,4,5,6-tetraaminopyrimidine sulfate in a 1:1 mixture of ethanol and water.

-

Activation: Add 1.05 equivalents of benzil. The slight excess ensures complete consumption of the pyrimidine, which is harder to remove during purification.

-

Catalysis & Reflux: Adjust the pH to ~3-4 using glacial acetic acid. Causality: Mild acidity protonates the carbonyl oxygen of benzil, increasing its electrophilicity without fully protonating the nucleophilic 5-amino group of the pyrimidine. Reflux the mixture for 2-4 hours.

-

In-Process Validation: The reaction is self-validating; as the highly conjugated pteridine system forms, the solution will shift to a deep yellow/orange, and a precipitate will begin to form due to the hydrophobic nature of the newly formed diphenyl pyrazine ring.

-

Isolation: Cool the mixture to 0°C to maximize precipitation. Filter and wash sequentially with cold water and ethanol.

-

Analytical Confirmation: Validate via LC/MS (target m/z [MH+]=315.6 ) and 1H NMR (DMSO- d6 ), ensuring the presence of the multiplet at δ 7.28−7.44 (10H) corresponding to the diphenyl protons 2[2].

Derivatization and Functionalization

Once the 6,7-diphenylpteridine core is established, the 2- and 4-positions serve as orthogonal handles for diversification.

Nucleophilic Aromatic Substitution ( SNAr )

The synthesis of 2,4-bis-(alkylamino)-6,7-diphenylpteridines is achieved by reacting alkylamines with intermediate precursors such as 2,4-dichloro-6,7-diphenylpteridine or 4-amino-2-mercapto-6,7-diphenylpteridine 4[4]. The electron-withdrawing nature of the four nitrogen atoms in the pteridine ring heavily depletes electron density at C2 and C4, facilitating rapid displacement of leaving groups by primary or secondary amines.

Protocol 2: Synthesis of 2,4-Bis-(alkylamino) Derivatives

-

Halogenation: Treat 6,7-diphenylpteridine-2,4-diol with phosphorus oxychloride ( POCl3 ) and a catalytic amount of N,N-dimethylaniline at reflux to yield the 2,4-dichloro intermediate.

-

Amination: Dissolve the dichloro intermediate in anhydrous 1,4-dioxane. Add 2.5 equivalents of the desired alkylamine (e.g., morpholine or piperidine).

-

Validation: Monitor via TLC (Silica, Hexane/EtOAc). The displacement of the first chloride (usually at the more reactive 4-position) occurs rapidly at room temperature, while the second displacement at the 2-position requires heating to 80°C.

-

Workup: Quench with water, extract with dichloromethane, and purify via flash chromatography.

Applications in Drug Development & Chemical Biology

The strategic substitution of the 6,7-diphenylpteridine scaffold has led to breakthrough applications in both therapeutics and molecular biology.

Derivatization pathways of 6,7-diphenylpteridine and their biological applications.

Isozyme-Selective PI3K Inhibitors

Ischemia-reperfusion injury during myocardial infarction is a critical clinical challenge. Researchers have discovered that 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol acts as a highly potent and isozyme-selective inhibitor of Phosphoinositide 3-kinase (PI3K)2[2]. The phenolic hydroxyls on the 6,7-diphenyl rings form critical hydrogen bonds within the kinase active site, while the pteridine core acts as a rigid ATP mimic.

Oligonucleotide Conjugates for DNA Photo-oxidation

Beyond traditional small-molecule inhibition, 6,7-diphenylpterins are utilized as photosensitizers. By synthesizing N3- and 2-NH2-substituted 6,7-diphenylpterins and conjugating them to 17-mer oligodeoxynucleotides, researchers can target specific single-stranded DNA sequences (such as the bcr–abl chimeric gene implicated in chronic myeloid leukemia). Upon excitation with near-UV light, the extended conjugation of the diphenylpterin system facilitates the generation of reactive oxygen species, causing localized oxidative damage and cleavage at guanine bases 5[5].

Quantitative Data Summary

The following table summarizes the key derivatives, their synthetic methodologies, and their primary biological applications, demonstrating the robust utility of the scaffold.

| Derivative | Synthetic Route | Primary Biological Target / Application | Typical Yield | Reference |

| 6,7-Diphenylpteridine-2,4-diamine | Gabriel-Isay Condensation (Benzil + Tetraaminopyrimidine) | Precursor / Scaffold | ~90-95% | [2] |

| 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol | Condensation with substituted benzil | PI3K Inhibitor (Ischemia Reperfusion) | Quantitative | [2] |

| 2,4-Bis-(alkylamino)-6,7-diphenylpteridine | SNAr of 2,4-dichloro derivative with alkylamines | Antimicrobial / Biological Probes | 50-70% | [4] |

| 5'-linked-(6,7-diphenylpterin) conjugate | Silylation (HMDS) & Ribosylation | DNA Photo-oxidation (bcr-abl target) | Variable | [5] |

References

-

Thieme Connect - Houben-Weyl Methods of Organic Chemistry: Bicyclic 6-Ring Systems. Available at: [Link]

-

Oriental Journal of Chemistry - Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Available at: [Link]

-

ACS Publications - Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K for the Treatment of Ischemia Reperfusion Injury Associated with Myocardial Infarction. Available at: [Link]

-

ACS Publications - The Synthesis of 2,4-Bis-(alkylamino)-6,7-diphenylpteridines. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis of N3- and 2-NH2-substituted 6,7-diphenylpterins and their use as intermediates for the preparation of oligonucleotide conjugates. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orientjchem.org [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N3- and 2-NH2-substituted 6,7-diphenylpterins and their use as intermediates for the preparation of oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA representing the bcr–abl chimeric gene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Photophysics: Fluorescence Quenching Mechanisms of 6,7-Diphenylpteridine

By: Senior Application Scientist

Executive Summary

In the realm of photophysics and drug development, pteridine derivatives serve as critical fluorescent probes and pharmacological scaffolds. Specifically, 6,7-diphenylpteridine and its diamino derivatives are widely utilized as structural analogues for antifolate drugs (mimicking the diaminopteridine ring of methotrexate) and as environmental sensors[1]. However, the utility of these compounds relies heavily on understanding their excited-state dynamics. As an application scientist, I frequently encounter researchers misinterpreting fluorescence loss as compound degradation or precipitation, when it is, in fact, a highly specific quenching event.

This whitepaper provides an in-depth technical analysis of the fluorescence quenching mechanisms of 6,7-diphenylpteridine. By establishing the causality behind photoinduced electron transfer (PET) and excited-state proton transfer (ESPT), we will construct a self-validating framework for utilizing this fluorophore in complex biological environments.

The Photophysical Architecture of 6,7-Diphenylpteridine

The fluorescence of 6,7-diphenylpteridine originates from its highly conjugated π -electron system. The addition of phenyl rings at the 6 and 7 positions of the pteridine core extends the conjugation length, typically resulting in a bathochromic (red) shift in both absorption and emission spectra compared to the parent pterin.

When excited to the singlet state ( S1 ), the electron distribution across the pyrazine and pyrimidine rings shifts dramatically. The pteridine core is inherently electron-deficient, making the S1 state a potent electron acceptor. This fundamental electronic property is the root cause of its high sensitivity to microenvironmental quenching[2].

Core Quenching Mechanisms

We can categorize the quenching of 6,7-diphenylpteridine into three distinct mechanistic pathways:

-

Photoinduced Electron Transfer (PET): When the excited pteridine ( S1 ) comes into van der Waals contact with an electron-rich donor—such as a guanine nucleobase or an aromatic amino acid (e.g., tryptophan in an enzyme pocket)—an electron is rapidly transferred to the pteridine. This forms a transient charge-separated state that undergoes non-radiative recombination to the ground state, effectively quenching the fluorescence[2].

-

Excited-State Proton Transfer (ESPT): In protic environments, or in the presence of specific anions like acetate or phosphate, the N3 or N5 positions of the pteridine ring participate in rapid proton exchange. This site-specific hydrogen-bonding dynamic facilitates non-radiative decay, drastically reducing the quantum yield in aqueous solutions compared to aprotic solvents[3].

-

Solvent-Assisted Quenching: Free pteridines in aqueous solutions exhibit inherently low quantum yields because water molecules form dynamic hydrogen bonds with the heteroatoms of the pteridine ring, providing vibrational pathways for non-radiative relaxation[4].

Caption: Photoinduced Electron Transfer (PET) pathway leading to fluorescence quenching.

Quantitative Photophysical Data

To design robust assays, one must understand the magnitude of these quenching effects. Below is a synthesized dataset representing the photophysical behavior of diphenylpteridine derivatives across various environments.

| Environment / Quencher | Quantum Yield ( ΦF ) | Lifetime ( τ , ns) | Dominant Quenching Mechanism |

| Aprotic Solvent (DMSO) | ~0.45 | 4.8 | None (Baseline) |

| Aqueous Buffer (pH 7.0) | ~0.12 | 1.5 | Solvent-Assisted (H-Bonding) |

| Aqueous + Acetate (100 mM) | ~0.04 | 0.6 | ESPT |

| Aqueous + GMP (Nucleobase) | <0.01 | <0.1 | PET |

Table 1: Comparative photophysical parameters demonstrating the environmental sensitivity of the pteridine core.

Experimental Methodology: Self-Validating Quenching Protocols

As scientists, we cannot simply observe a drop in fluorescence and assume binding or PET. We must build a self-validating system to distinguish between static quenching (formation of a ground-state dark complex) and dynamic quenching (collisional interaction during the excited state lifetime).

The following protocol utilizes steady-state Stern-Volmer analysis paired with Time-Correlated Single Photon Counting (TCSPC) to definitively map the mechanism.

Step-by-Step Protocol: Mechanistic Quenching Analysis

Phase 1: Sample Preparation & Environmental Control Causality: Dissolved oxygen is a potent collisional quencher. To isolate the specific quenching effect of your target (e.g., an enzyme or nucleotide), you must eliminate oxygen to prevent baseline lifetime suppression.

-

Prepare a 10μM stock of 6,7-diphenylpteridine in a strictly controlled buffer (e.g., 10 mM Sodium Phosphate, pH 7.0).

-

Degas the solution using three freeze-pump-thaw cycles on a Schlenk line, or purge extensively with high-purity Argon for 30 minutes.

-

Prepare titrant solutions of the suspected quencher (e.g., Guanosine Monophosphate or target protein) in the identical degassed buffer to prevent dilution artifacts.

Phase 2: Steady-State Stern-Volmer Titration Causality: Steady-state measurements provide the overall quenching efficiency ( KSV ), which is a composite of both static and dynamic processes.

-

Excite the sample at its isosbestic absorption point (typically ~340-350 nm for diphenylpteridines) to ensure the absorbance does not change during titration.

-

Record the emission spectra (400–550 nm) after each incremental addition of the quencher.

-

Plot F0/F versus [Quencher] to determine the Stern-Volmer constant ( KSV ). An upward curvature indicates a mixture of static and dynamic quenching.

Phase 3: Time-Resolved Fluorescence (TCSPC) Causality: This is the critical validation step. If the quenching is purely static (e.g., the pteridine is tightly bound in an enzyme pocket that forces a dark state), the fluorescence lifetime ( τ ) of the remaining unbound molecules will not change. If it is dynamic (collisional PET), the lifetime will decrease proportionally to the quencher concentration.

-

Excite the sample using a 340 nm pulsed LED or laser diode.

-

Monitor the decay at the emission maximum (~450 nm).

-

Fit the decay curves to a mono- or bi-exponential model to extract τ0 (absence of quencher) and τ (presence of quencher).

-

Compare τ0/τ to F0/F . If τ0/τ=1 while F0/F>1 , the mechanism is strictly static.

Caption: Self-validating workflow for determining static vs. dynamic quenching mechanisms.

Applications in Drug Development: The DHFR Paradigm

Why does this photophysics matter to a drug development professional? 6,7-diphenylpteridine and its 2,4-diamino derivatives are classical competitive inhibitors of Dihydrofolate Reductase (DHFR)[1].

When the pteridine probe enters the DHFR active site, its photophysical environment changes drastically. The protonated N1 of the pteridine forms a critical ionic bond with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli DHFR). This specific hydrogen-bonding interaction, combined with the proximity of aromatic residues in the binding pocket, triggers immediate fluorescence quenching via ESPT and PET mechanisms.

By utilizing the TCSPC protocols outlined above, researchers can measure the rate of quenching as a direct, real-time proxy for enzyme-inhibitor association kinetics ( kon ), bypassing the need for complex radiolabeled assays. The quenching of the pteridine core is not an experimental nuisance; it is a highly sensitive, label-free reporter of target engagement.

References

-

Photophysics and Photochemistry of Pterins in Aqueous Solution ACS Publications[Link]

-

Differential fluorescence quenching of fluorescent nucleic acid base analogues by native nucleic acid monophosphates PubMed / NIH[Link]

-

pH-Related and Site-Specific Excited-State Proton Transfer from Pterin to Acetate ACS Publications[Link]

Sources

Theoretical and Computational Investigations of 6,7-Diphenylpteridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 6,7-diphenylpteridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pteridines, a class of fused nitrogen-containing heterocycles, are recognized for their diverse biological activities, including roles as enzyme cofactors and their potential as therapeutic agents.[1] The introduction of phenyl substituents at the 6 and 7 positions of the pteridine core imparts unique electronic and steric properties, making 6,7-diphenylpteridine a compelling subject for in-depth computational analysis. This guide will detail the established synthetic routes, delve into the core principles of computational chemistry as applied to this molecule, and present a workflow for theoretical analysis, from geometry optimization to the prediction of spectroscopic and electronic properties. The insights derived from these computational studies are invaluable for understanding the molecule's reactivity, and potential as an anticancer agent, and for the rational design of novel pteridine-based drugs and materials.

Introduction: The Significance of Pteridines and 6,7-Diphenylpteridine

Pteridines are a class of aromatic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is the foundation for a wide array of biologically active molecules, including folic acid and biopterin, which are essential for numerous metabolic processes. The diverse pharmacological activities attributed to pteridine derivatives include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1]

The synthesis of 6,7-diphenylpteridine and its derivatives is often achieved through the Gabriel-Isay (or Gabriel-Colman) synthesis, which involves the cyclo-condensation of a 5,6-diaminopyrimidine with benzil (1,2-diphenylethane-1,2-dione).[1] This method provides a reliable route to this class of compounds, enabling further investigation into their properties and applications. The presence of the two phenyl rings at the 6 and 7 positions significantly influences the molecule's electronic structure and steric hindrance, which in turn dictates its biological activity and potential for use in various applications.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful lens through which to investigate the molecular properties of 6,7-diphenylpteridine at an atomic level of detail. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the workhorses of modern computational chemistry for molecules of this size, offering a balance of accuracy and computational cost.

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules in their ground state.

Experimental Protocol: DFT Geometry Optimization and Electronic Structure Calculation

-

Structure Input: The initial 3D structure of 6,7-diphenylpteridine is constructed using molecular modeling software.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a common and robust choice for organic molecules, providing a good balance of accuracy for both geometry and electronic properties.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron density.

-

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This step is crucial as all subsequent property calculations are dependent on the accuracy of the optimized geometry.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical infrared (IR) spectrum.

-

Electronic Property Analysis: From the optimized wavefunction, a wealth of electronic properties can be extracted, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. Their energies and spatial distributions provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

-

Diagram: DFT Workflow for 6,7-Diphenylpteridine

Caption: Workflow for DFT calculations on 6,7-diphenylpteridine.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This is particularly useful for predicting and interpreting UV-Visible absorption spectra.

Experimental Protocol: TD-DFT Calculation of UV-Vis Spectrum

-

Optimized Geometry: The ground-state optimized geometry from the DFT calculation is used as the starting point.

-

Method Selection: The same functional and basis set as the ground-state calculation are typically used for consistency. A solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the effect of a solvent on the electronic transitions.

-

Excited State Calculation: A TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.

-

Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities) are used to simulate the theoretical UV-Vis spectrum.

Computational Results and Discussion: A Case Study of a Diphenyl-Substituted Heterocycle

Frontier Molecular Orbitals and Reactivity

For 6,7-difluoro-2,3-diphenylquinoxaline, DFT calculations revealed that the HOMO is primarily localized on the diphenyl moiety, while the LUMO is distributed across the quinoxaline core.[2][3] This separation of the frontier orbitals is a key characteristic of donor-π-acceptor systems and suggests that the diphenyl groups act as electron-donating moieties, while the heterocyclic core acts as an electron-accepting moiety.

Table 1: Calculated Electronic Properties of 6,7-Difluoro-2,3-Diphenylquinoxaline

| Property | Value | Significance |

| EHOMO | -6.25 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.11 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.14 eV | Indicates chemical reactivity and kinetic stability |

| Electronegativity (χ) | 4.18 eV | A measure of the molecule's ability to attract electrons |

| Chemical Hardness (η) | 2.07 eV | Resistance to change in electron distribution |

Data adapted from a study on a similar diphenyl-substituted heterocyclic system for illustrative purposes.[2][3]

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. The calculated value for the diphenylquinoxaline analogue suggests a stable molecule with moderate reactivity. It is anticipated that 6,7-diphenylpteridine would exhibit a similar HOMO-LUMO gap, with the precise value being influenced by the nitrogen atoms in the pteridine ring system.

Diagram: Frontier Molecular Orbital Distribution

Caption: Conceptual distribution of HOMO and LUMO in 6,7-diphenylpteridine.

Simulated UV-Vis Spectrum

TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectrum. For organic molecules with extended π-systems like 6,7-diphenylpteridine, the spectrum is typically characterized by intense π→π* transitions. The calculated spectrum for the diphenylquinoxaline analogue shows strong absorptions in the UV region, which is consistent with experimental observations for similar aromatic heterocyles. The major absorption bands can be attributed to electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.

Applications in Drug Development

The computational insights into the electronic structure and reactivity of 6,7-diphenylpteridine are highly relevant to drug development. The MEP map can identify potential sites for hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes or receptors. Furthermore, understanding the HOMO-LUMO gap and the molecule's reactivity can aid in predicting its metabolic stability and potential for off-target effects. This information is crucial for the rational design of more potent and selective pteridine-based therapeutic agents.

Conclusion

Theoretical and computational studies provide an indispensable toolkit for the in-depth analysis of 6,7-diphenylpteridine. DFT and TD-DFT methods enable a detailed understanding of its electronic structure, reactivity, and spectroscopic properties. While direct computational data for this specific molecule is an area for future research, the analysis of analogous systems provides a robust framework for predicting its behavior. The continued application of these computational methodologies will undoubtedly accelerate the discovery and development of novel pteridine derivatives for a wide range of applications, from targeted cancer therapies to advanced organic materials.

References

-

Taylor, E. C., & Cain, C. K. (1951). Pteridines. VIII. The Synthesis of 2,4-Bis-(alkylamino)-6,7-diphenylpteridines. Journal of the American Chemical Society, 73(4), 1644–1647. [Link]

-

Panchal, V., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4), 822-839. [Link]

-

Panchal, V., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 38(4), 822-839. [Link]

-

La, S. S., et al. (2007). CHEMOSELECTIVE OXIDATION OF 6-HYDROXYALKYLPTERIDINE AND ITS APPLICATION TO SYNTHESIS OF 6-ACYL-7,8-DIHYDROPTERIDINE. HETEROCYCLES, 71(4), 843-852. [Link]

-

Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

-

Bishop, A. (2009). The action of 2:4-diamino-6:7-diisopropylpteridine upon Plasmodium gallinaceum and its relation to other compounds which are pteroylglutamic acid antagonists. Parasitology, 45(3-4), 450-463. [Link]

-

Tian, Z., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology, 57(13), 5236–5245. [Link]

-

Olasunkanmi, L. A., et al. (2025). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research, 8(2), 123-141. [Link]

-

Panchal, V., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 38(4), 822-839. [Link]

-

Baldenebro-López, J., et al. (2012). Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. International Journal of Molecular Sciences, 13(4), 4414–4429. [Link]

-

Ali, M., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Journal of Drug Delivery and Therapeutics, 12(6-S), 214-224. [Link]

-

Nguyen, T. A., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2009.08351. [Link]

-

Wang, Y., et al. (2023). Theoretical Investigations of Dye-Sensitized Solar Cells. Molecules, 28(16), 5983. [Link]

-

El-Gogary, T. M., et al. (2014). DFT and TD-DFT Calculations of Some Metal Free Phthalonitrile Derivatives for Enhancement of the Dye Sensitized Solar Cells. Journal of Computational and Theoretical Nanoscience, 11(1), 1-8. [Link]

-

Roohi, H., et al. (2022). Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells. Scientific Reports, 12(1), 1-19. [Link]

-

Singh, S., et al. (2022). DFT and TD-DFT computational investigations of diphenyl polyene derivatives for optoelectronic application. Bulletin of Materials Science, 45(1), 223. [Link]

-

Olasunkanmi, L. A., et al. (2025). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. Progress in Chemical and Biochemical Research, 8(2), 123-141. [Link]

-

A. A. El-Emam, et al. (2022). DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. Journal of Molecular Structure, 1250, 131792. [Link]

-

Guiney, D., et al. (2003). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 1(4), 664-675. [Link]

Sources

Physicochemical Profiling of 6,7-Diphenylpteridine: Solubility, Stability, and Solvent Interactions

Executive Summary

The 6,7-diphenylpteridine scaffold and its functionalized derivatives are privileged structures in medicinal chemistry, exhibiting potent biological activities ranging from PI3K inhibition to stem cell modulation and anti-tubercular efficacy[1][2][3]. However, as a Senior Application Scientist, I frequently observe that the transition of pteridine-based hits to viable lead compounds is derailed not by a lack of target affinity, but by a fundamental misunderstanding of their physicochemical behavior in solution.

This technical whitepaper provides an authoritative analysis of the solubility and stability dynamics of 6,7-diphenylpteridine. By deconstructing the thermodynamic drivers of its crystal lattice and its mechanistic degradation pathways, this guide equips researchers with the self-validating protocols necessary for robust formulation and assay development.

The Causality of Solubility: Structural and Thermodynamic Drivers

The parent unsubstituted pteridine exhibits surprisingly high aqueous solubility (~122 g/L at 22.5 °C) due to its polar character and ability to act as a hydrogen bond acceptor[4]. However, the 6,7-diphenylpteridine scaffold presents a distinct thermodynamic challenge.

-

Hydrophobic Disruption & Lattice Energy: The planar pyrazine-pyrimidine fused ring system strongly promotes intermolecular π−π stacking. When functionalized with bulky, hydrophobic phenyl rings at the 6 and 7 positions, the lipophilicity of the molecule drastically increases. If the core is further substituted with amino or oxo groups (e.g., 6,7-diphenylpteridine-2,4-diamine), the molecule forms extensive intermolecular hydrogen bond networks. This results in a highly stable crystal lattice that fiercely resists dissolution[5].

-

Solvent Intercalation: To overcome this lattice energy, strongly polar aprotic solvents are required. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess the necessary dipole moments to effectively solvate the aromatic system and disrupt intermolecular hydrogen bonding, allowing for the generation of viable stock solutions[3][6].

Table 1: Comparative Solubility Profile of the 6,7-Diphenylpteridine Scaffold

| Solvent System | Solubility Profile | Mechanistic Rationale |

| Water (pH 7.0) | Poorly Soluble (< 0.1 mg/mL) | The high lipophilicity of the 6,7-diphenyl groups overrides the polar nature of the heterocyclic core, making the entropic penalty of water cavity formation insurmountable[4]. |

| DMSO / DMF | Soluble (up to 10 mM) | Strong polar aprotic nature effectively disrupts intermolecular hydrogen bonding and π−π stacking, stabilizing the monomeric solute[3]. |

| Methanol / Ethanol | Slightly Soluble | Protic nature provides limited solvation of the aromatic system; insufficient dipole moment to break the high crystal lattice energy. |

| Hexane / Chloroform | Insoluble | Complete lack of polarity fails to solvate the electron-deficient heterocyclic nitrogen atoms[5]. |

| Aqueous Acid (0.1 M HCl) | Moderately Soluble | Protonation of the pyrazine nitrogens (N1/N3) disrupts crystal packing by forming a soluble cation, though the risk of hydrolytic degradation increases significantly[6]. |

Stability Dynamics: Covalent Hydration and Ring Fission

Understanding the stability of 6,7-diphenylpteridine requires analyzing its reactivity towards nucleophiles. While generally thermally stable in the solid state (melting points often >200 °C), pteridines are highly susceptible to degradation in solution[5][7].

-

Covalent Hydration: A hallmark of pteridine chemistry is the reversible nucleophilic addition of water or alcohols. This occurs primarily at the highly electron-deficient C-4 and C-7 positions[5]. Although the 6,7-diphenyl substitution provides steric hindrance at C-7, the core remains susceptible to hydration in aqueous media, which shifts the UV absorbance spectrum and complicates analytical quantification.

-

Hydrolytic Ring Fission: In hot aqueous solutions, particularly under acidic or highly basic conditions, the pyrimidine ring of the pteridine core undergoes irreversible hydrolytic cleavage. This fission yields 3-aminopyrazine-2-carbaldehyde derivatives[5][7]. Consequently, thermal dissolution techniques (e.g., heating in aqueous buffers to force solubility) must be strictly avoided.

-

Oxidative Lability: While the fully oxidized 6,7-diphenylpteridine is relatively stable against oxidation, any reduced derivatives (dihydro- or tetrahydro-pteridines) are highly susceptible to auto-oxidation, necessitating the use of antioxidants or inert atmospheres during handling[4].

Mechanistic Pathway of Pteridine Hydrolytic Degradation and Ring Fission.

Self-Validating Experimental Protocols

To ensure data integrity during drug development, experimental workflows must incorporate internal self-validation steps. Below are the optimized protocols for assessing the physicochemical properties of 6,7-diphenylpteridine.

Protocol 1: Shake-Flask Equilibrium Solubility Determination

Rationale: Kinetic solubility methods (e.g., solvent shifting via DMSO spike-in) frequently overestimate solubility due to the formation of metastable supersaturated solutions. The shake-flask method ensures true thermodynamic equilibrium.

-

Solid Dispensing: Weigh an excess amount of 6,7-diphenylpteridine (e.g., 5.0 mg) into a borosilicate glass vial. Causality: A visible excess of solid must remain at the end of the assay to guarantee the solution has reached absolute saturation.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Incubate the suspension on an orbital shaker at a constant temperature (25.0 ± 0.5 °C) for 48 hours. Causality: Pteridines possess high crystal lattice energies; prolonged incubation is mandatory to achieve thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Self-Validation Check: Pre-saturate the filter membrane by discarding the first 200 µL of filtrate. This prevents the adsorptive loss of the highly hydrophobic analyte onto the filter matrix, which would otherwise result in a false-low solubility reading.

-

-

Quantification: Dilute the filtrate into the linear dynamic range and quantify via HPLC-UV at the compound's λmax (typically 330-350 nm).

Shake-Flask Solubility Determination Workflow for Pteridine Derivatives.

Protocol 2: Solution Stability and Degradation Tracking

Rationale: Because pteridines undergo reversible covalent hydration and irreversible ring fission, tracking their stability requires a highly specific, stability-indicating chromatographic assay.

-

Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO[3]. Causality: Anhydrous conditions prevent the premature nucleophilic addition of water during storage.

-

Matrix Spiking: Dilute the stock 1:100 into the test matrix (e.g., aqueous buffer, pH 2.0 to 10.0) to achieve a final concentration of 100 µM.

-

Temporal Sampling: Aliquot samples at t = 0, 1, 4, 8, and 24 hours. Immediately quench basic or acidic samples by neutralizing them to pH 7.0. Causality: Neutralization halts pyrimidine ring fission, preserving the degradation profile for accurate snapshot analysis.

-

Chromatographic Analysis: Analyze the aliquots via Reversed-Phase HPLC.

-

Self-Validation Check (Mass Balance): Monitor the chromatogram for the emergence of the 3-aminopyrazine-2-carbaldehyde degradation product peak[5]. The assay is only valid if mass balance is achieved: the sum of the parent peak area and the degradation peak areas (adjusted for their respective UV response factors) must equal the initial t=0 parent peak area.

-

References

-

7-phenylpteridine solubility and stability characteristics - BenchChem. 4

-

Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K... - ACS Publications. 1

-

Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview) - Oriental Journal of Chemistry. 7

-

Bicyclic 6-Ring Systems Each with One to Two N-Atoms - Thieme Connect. 5

-

Development of small molecule modulators of stem cell reprogramming - TU Dortmund. 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpbs.com [ijpbs.com]

- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 2,4-Diamino-6,7-dimethylpteridine | Research Chemical [benchchem.com]

- 7. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

Comprehensive Spectroscopic Characterization of 6,7-Diphenylpteridine: A Technical Guide for Structural Elucidation

Executive Summary

The pteridine scaffold (pyrazino[2,3-d]pyrimidine) is a highly privileged pharmacophore, forming the structural basis for essential biological molecules (folates, flavins) and advanced synthetic therapeutics, including PI3K inhibitors and anticancer agents. The functionalization of this core, specifically the addition of phenyl groups to yield 6,7-diphenylpteridine , significantly alters the molecule's electronic landscape, solubility, and intermolecular interactions.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to characterize highly conjugated, planar heterocycles. This whitepaper provides an authoritative, field-proven guide to the spectroscopic characterization (UV-Vis, NMR, and Mass Spectrometry) of 6,7-diphenylpteridine. Moving beyond standard procedural lists, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure unequivocal structural elucidation.

Experimental Workflow & Logical Mapping

To establish a robust analytical foundation, the characterization workflow must be treated as an integrated system where each technique cross-verifies the others.

Workflow for the self-validating spectroscopic characterization of 6,7-diphenylpteridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mechanistic Causality

The pteridine core is a highly electron-deficient 10 π -electron system. Unsubstituted pteridines typically exhibit strong π→π∗ transitions in the UV region (250–280 nm) and weaker n→π∗ transitions extending into the near-UV. The introduction of phenyl rings at the C6 and C7 positions extends the π -conjugation across the pyrazine ring. This extended chromophore induces a significant bathochromic (red) shift, pushing the absorption maxima well above 330 nm 1 [3].

Self-Validating Protocol: Concentration Gradient Analysis

Planar heterocycles like 6,7-diphenylpteridine are highly prone to π−π stacking in solution, which can lead to J- or H-aggregation. Aggregation artificially shifts the λmax and broadens the peaks, leading to misinterpretation.

-

Solvent Selection : Prepare a 1.0 mM stock solution in spectroscopic-grade DMSO.

-

Serial Dilution : Create a concentration gradient (10 µM, 25 µM, 50 µM, 100 µM) using methanol or ethanol.

-

Data Acquisition : Scan from 200 nm to 600 nm using a 1 cm quartz cuvette. Perform baseline correction using the exact solvent mixture.

-

Validation Check : Plot Absorbance vs. Concentration at the λmax . A perfectly linear plot confirms adherence to the Beer-Lambert law, validating that the spectrum represents the monomeric molecule and not an aggregate.

Data Presentation

| Electronic Transition | Approximate λmax (nm) | Structural Origin |

| Band I ( π→π∗ ) | 250 - 280 nm | Pyrimidine/Pyrazine core transitions |

| Band II ( n→π∗ ) | 340 - 380 nm | Extended conjugation from 6,7-diphenyl groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality

NMR is the definitive tool for mapping atom-level connectivity. A common pitfall in pteridine NMR is the choice of solvent. Due to strong intermolecular stacking, 6,7-diphenylpteridine is notoriously insoluble in standard non-polar solvents like CDCl 3 . DMSO- d6 must be used because its strong dipole-dipole coordination disrupts the π−π stacking, yielding a homogenous solution necessary for sharp line-widths 2 [1].

The electron-withdrawing nature of the four nitrogen atoms in the pteridine core heavily deshields the remaining pyrimidine protons (H2 and H4), pushing them significantly downfield (>9.0 ppm).

Self-Validating Protocol: qNMR & 2D Correlation

To ensure the synthesized product is free of unreacted starting materials (e.g., benzil from the Gabriel-Isay condensation), the protocol must incorporate quantitative NMR (qNMR) and 2D mapping 3 [2].

-

Sample Prep : Dissolve 5-10 mg of the sample and 2.0 mg of a certified internal calibrant (e.g., maleic acid) in 0.6 mL DMSO- d6 .

-

1D Acquisition : Acquire 1 H NMR (min. 400 MHz, 64 scans, relaxation delay d1≥5 seconds for accurate integration) and 13 C NMR (min. 101 MHz, >1024 scans to capture quaternary bridgehead carbons).

-

2D Acquisition : Run 1 H- 13 C HMBC.

-

Validation Check : The HMBC must show correlations between the ortho-protons of the phenyl rings and the C6/C7 carbons of the pyrazine ring. Furthermore, qNMR integration against the maleic acid standard must yield a mass balance of >98%, proving that no "NMR-invisible" polymeric impurities are present.

Data Presentation

| Nucleus | Assignment | Chemical Shift ( δ , ppm) | Multiplicity / Notes |

| 1 H NMR | H-2 (Pyrimidine) | ~9.60 | Singlet, highly deshielded |

| 1 H NMR | H-4 (Pyrimidine) | ~9.85 | Singlet, highly deshielded |

| 1 H NMR | Phenyl H-ortho | 7.45 - 7.55 | Multiplet (4H total) |

| 1 H NMR | Phenyl H-meta/para | 7.30 - 7.40 | Multiplet (6H total) |

| 13 C NMR | C-4 | ~160.5 | Quaternary |

| 13 C NMR | C-6, C-7 (Pyrazine) | 155.0 - 157.0 | Quaternary, imine-like |

| 13 C NMR | C-2 | ~153.0 | CH |

| 13 C NMR | C-4a, C-8a | 131.0, 150.0 | Quaternary bridgeheads |

| 13 C NMR | Phenyl Carbons | 128.0 - 138.0 | Aromatic region |

Mass Spectrometry (MS) & Fragmentation Analysis

Mechanistic Causality

The pteridine core possesses four basic nitrogen atoms (N1, N3, N5, N8). In an acidic mobile phase, these nitrogens readily accept a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical ionization technique, efficiently generating the [M+H]+ precursor ion without causing premature in-source fragmentation 4 [4].

Self-Validating Protocol: Isotopic Pattern Matching

-

LC-MS Setup : Utilize a C18 reverse-phase column. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Formic Acid (acts as the proton source).

-

Ionization : ESI+ mode, capillary voltage set to 3.0 kV.

-

MS/MS (Tandem MS) : Isolate the [M+H]+ ion (m/z 285.1) and apply Collision-Induced Dissociation (CID) at 20-30 eV.

-

Validation Check : Before analyzing fragments, compare the experimental isotopic distribution of the precursor ion against the theoretical distribution for C 18 H 12 N 4 . The exact ratio of the M, M+1, and M+2 peaks acts as an internal self-validation step, ruling out isobaric impurities that might share the same nominal mass but possess a different elemental composition.

Data Presentation

| Ion Type | m/z Value | Structural Assignment / Neutral Loss |

| [M+H]+ | 285.1 | Intact protonated molecular ion |

| Fragment 1 | 258.1 | [M+H−HCN]+ (Characteristic pyrimidine cleavage) |

| Fragment 2 | 208.1 | [M+H−C6H5]+ (Loss of phenyl radical/group) |

Logical Mapping of Spectroscopic Data

To finalize structural confirmation, data from all three modalities must converge on the specific structural features of the molecule.

Logical mapping of spectroscopic data to the structural features of 6,7-diphenylpteridine.

References

-

BenchChem. "Confirming the Structure of Synthesized Pteridine Derivatives: A Spectroscopic Comparison Guide." BenchChem Pteridine Analysis, 2025.2

-

BenchChem. "Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Derivatives." BenchChem, 2025. 3

-

MDPI. "Novel Riboflavin-Inspired Conjugated Bio-Organic Semiconductors." Molecules, 2018. 1

-

ACS Publications. "Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K for the Treatment of Ischemia Reperfusion Injury Associated with Myocardial Infarction." Journal of Medicinal Chemistry, 2007. 4

Sources

The Pteridine Scaffold: Historical Context, Mechanistic Discovery, and Antifolate Drug Development

Executive Summary

The discovery and structural elucidation of pteridine-based compounds represent one of the most profound arcs in modern pharmacology—transitioning from the study of butterfly wing pigments to the rational design of targeted chemotherapeutics. This technical guide provides an in-depth analysis of the historical milestones, mechanistic pathways, and rigorous experimental methodologies that underpin the development of pteridine-derived antifolates. Designed for researchers and drug development professionals, this document emphasizes the causality behind biochemical assays and establishes self-validating protocols for evaluating novel Dihydrofolate Reductase (DHFR) inhibitors.

The Origins of Pteridine Chemistry

The documented history of natural pterins traces back to 1889 when Sir Frederick Gowland Hopkins1 [1]. These pigments were later isolated in pure form by Clemens Schöpf and Heinrich Wieland in 1925–1926, leading to the nomenclature of xanthopterin and leucopterin. The term "pterin" itself is derived from the Greek word pteron, meaning wing.

Structurally, pteridines are low-molecular-weight heterocyclic compounds consisting of a 2 [2]. Pterins specifically feature an amino group at the C2 position and a carbonyl group at the C4 position. This highly versatile, conjugated scaffold forms the foundational architecture for essential biological cofactors and life-saving drugs.

The Folate Connection and the Birth of Antifolates

The biological significance of the pteridine scaffold expanded exponentially with the discovery of folic acid (Vitamin B9). In 1945, Yellapragada Subbarow, an Indian-American biochemist at Lederle Laboratories, successfully3 [3]. Folic acid is classified as a "conjugated pterin," consisting of a pterin moiety linked to para-aminobenzoic acid (p-ABA) and glutamic acid residues.

Following this discovery, pediatric pathologist Sidney Farber hypothesized that since folic acid stimulated the rapid proliferation of leukemia cells, a structurally similar folic acid antagonist might starve the cancer cells. Farber collaborated with Subbarow, who synthesized the pteridine derivatives aminopterin and amethopterin (later renamed methotrexate). In 1948, Farber administered these antifolates to children with acute lymphoblastic leukemia (ALL), 4 [4]. This landmark achievement effectively birthed the modern era of targeted chemotherapy. By 1956, researchers Roy Hertz and Min C. Li utilized methotrexate to achieve the5 [5].

Mechanistic Pathway: DHFR Inhibition

The pharmacological efficacy of methotrexate stems from its structural mimicry of naturally occurring folates. The key modification—the addition of an amino group at the C4 position of the pteridine ring—dramatically enhances the molecule's binding affinity for Dihydrofolate Reductase (DHFR).

DHFR is a ubiquitous NADPH-dependent enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a critical one-carbon donor required for the de novo synthesis of purines and thymidylate. By competitively inhibiting DHFR, methotrexate depletes the intracellular pool of THF, arresting DNA and RNA synthesis and inducing apoptosis in rapidly dividing cells.

Folate metabolism pathway and competitive inhibition of DHFR by methotrexate.

Quantitative Data Summaries

To contextualize the evolution of pteridine-based compounds, the table below summarizes key derivatives, their structural distinctions, and clinical metrics.

| Compound | Discovery Year | Primary Target | Clinical Application | Structural Distinction |

| Xanthopterin | 1889 | N/A (Pigment) | None | Unconjugated pterin |

| Folic Acid | 1945 | Folate Receptors | Supplementation | Conjugated with p-ABA and Glutamate |

| Aminopterin | 1947 | DHFR | Childhood ALL (Historical) | Amino group substitution at C4 |

| Methotrexate | 1948 | DHFR | Oncology, Rheumatoid Arthritis | Amino at C4, Methyl group at N10 |

| Pemetrexed | 1990s | TS, DHFR, GARFT | Non-Small Cell Lung Cancer | Pyrrolopyrimidine-based scaffold |

Experimental Protocols: In Vitro DHFR Inhibition Assay

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating experimental protocols. The standard technique for screening novel pteridine-based DHFR inhibitors is a continuous spectrophotometric kinetic assay.

Causality of the Assay Design

The assay measures the decrease in absorbance at 340 nm. Why 340 nm? The reduction of DHF to THF by DHFR strictly requires the oxidation of the cofactor NADPH to NADP+. 6 [6]. Therefore, the rate of absorbance decay at 340 nm is directly proportional to DHFR enzymatic activity. An effective pteridine inhibitor will arrest this decrease.

Step-by-step workflow for the in vitro DHFR inhibition assay with self-validation.

Step-by-Step Methodology

-

Reagent Preparation: Reconstitute recombinant DHFR enzyme, NADPH (cofactor), and DHF (substrate) in DHFR Assay Buffer. Note: DHF is highly light-sensitive; all substrate preparations must be performed in amber tubes or wrapped in foil to prevent spontaneous photo-degradation.

-

Compound Incubation: In a 96-well UV-transparent microplate, combine the diluted DHFR enzyme, NADPH (e.g., 100 µM final concentration), and the test pteridine compound (titrated across a logarithmic concentration gradient). Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate IC50 determination.

-

Reaction Initiation: Rapidly add the DHF substrate to all wells using a multichannel pipette to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm in kinetic mode every 30 seconds for 15–20 minutes at 25°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the decay curve. Plot V0 against the log of the inhibitor concentration to determine the IC50 value.

Self-Validation Architecture

A trustworthy protocol must internally control for experimental artifacts. This assay requires four distinct control wells to validate the integrity of the data:

-

Positive Control (Validation of Inhibition): Methotrexate (MTX) is used as a standard reference inhibitor. If MTX fails to yield a known IC50, the assay run is invalid.

-

Enzyme Control (Validation of Activity): Contains DHFR, NADPH, DHF, and the vehicle (e.g., 1% DMSO) without the test compound. Establishes the 100% uninhibited reaction rate.

-

Background Control (Validation of Stability): Contains only NADPH, DHF, and buffer (no enzyme). Causality:7[7]. This well measures non-enzymatic baseline decay, which must be subtracted from all other wells to prevent false-positive inhibition readings.

-

Optical Control (Validation of Compound Interference): Contains the test compound and buffer only. Because highly conjugated pteridines can inherently absorb UV light, this control ensures the compound's intrinsic absorbance does not mask the kinetic readout.

References

-

Pushing at the Boundaries of Pterin Chemistry. National Center for Biotechnology Information (PMC).1

-

Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. National Center for Biotechnology Information (PMC).2

-

The Amazing History of Methotrexate – 75 Years Later from its Discovery, Still the “Golden Standard” Therapy. Revista Medicina Militara.3

-

Chapter 5. The methotrexate story: folic acid analogs. National Institutes of Health (NIH).4

-

Discovery – Methotrexate: Chemotherapy Treatment for Cancer. National Cancer Institute (NCI).5

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.6

-

Development and validation of a cytochrome c-coupled assay for pteridine reductase 1. National Center for Biotechnology Information (PMC).7

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 4. discover.nci.nih.gov [discover.nci.nih.gov]

- 5. Discovery – Methotrexate: Chemotherapy Treatment for Cancer - NCI [cancer.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Potential of 6,7-Diphenylpteridine as a Photosensitizer in Photodynamic Therapy: A Comprehensive Technical Guide

Executive Summary

Photodynamic therapy (PDT) has emerged as a highly precise, minimally invasive modality for oncology and dermatology, relying on the localized activation of a photosensitizer (PS) by light to generate cytotoxic reactive oxygen species (ROS) [1]. However, traditional porphyrin-based photosensitizers often suffer from severe π−π stacking (aggregation) in aqueous media, prolonged cutaneous photosensitivity, and poor clearance.

Pteridines—nitrogen-rich, fused pyrazine-pyrimidine heterocycles—represent a promising class of heavy-atom-free organic photosensitizers. Specifically, 6,7-diphenylpteridine and its dione derivative (6,7-diphenyllumazine) offer highly tunable photophysical properties. By extending the π -conjugation of the pteridine core with phenyl rings, researchers can manipulate the singlet-triplet energy gap ( ΔEST ), enhance intersystem crossing (ISC), and drive robust singlet oxygen ( 1O2 ) generation. This whitepaper provides a rigorous, mechanistic guide to the synthesis, photophysical validation, and translational potential of 6,7-diphenylpteridine as a next-generation PS.

Mechanistic Grounding: The Photophysics of Pteridines

The efficacy of any photosensitizer is dictated by its behavior following photon absorption (excitation to the S1 state). For effective PDT, the PS must undergo efficient Intersystem Crossing (ISC) to a long-lived triplet state ( T1 ). From the T1 state, the PS interacts with surrounding substrates via two competing pathways:

-

Type I (Electron Transfer): The T1 state reacts directly with organic substrates or water to form radicals and superoxide anions.

-